Cas no 2649047-20-9 (cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine Chemical and Physical Properties
Names and Identifiers
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- cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine
- 2649047-20-9
- EN300-1725632
-
- Inchi: 1S/C8H15N3/c1-11-5-4-10-8(11)7(9)6-2-3-6/h6-7H,2-5,9H2,1H3
- InChI Key: XSCBKMWXVNNUDY-UHFFFAOYSA-N
- SMILES: N1(C)CCN=C1C(C1CC1)N
Computed Properties
- Exact Mass: 153.126597491g/mol
- Monoisotopic Mass: 153.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 41.6Ų
cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1725632-1g |
cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine |
2649047-20-9 | 1g |
$943.0 | 2023-09-20 | ||
| Enamine | EN300-1725632-5g |
cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine |
2649047-20-9 | 5g |
$2732.0 | 2023-09-20 | ||
| Enamine | EN300-1725632-10g |
cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine |
2649047-20-9 | 10g |
$4052.0 | 2023-09-20 | ||
| Enamine | EN300-1725632-0.05g |
cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine |
2649047-20-9 | 0.05g |
$792.0 | 2023-09-20 | ||
| Enamine | EN300-1725632-0.1g |
cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine |
2649047-20-9 | 0.1g |
$829.0 | 2023-09-20 | ||
| Enamine | EN300-1725632-0.25g |
cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine |
2649047-20-9 | 0.25g |
$867.0 | 2023-09-20 | ||
| Enamine | EN300-1725632-0.5g |
cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine |
2649047-20-9 | 0.5g |
$905.0 | 2023-09-20 | ||
| Enamine | EN300-1725632-1.0g |
cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine |
2649047-20-9 | 1g |
$943.0 | 2023-05-27 | ||
| Enamine | EN300-1725632-2.5g |
cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine |
2649047-20-9 | 2.5g |
$1848.0 | 2023-09-20 | ||
| Enamine | EN300-1725632-5.0g |
cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine |
2649047-20-9 | 5g |
$2732.0 | 2023-05-27 |
cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine
Cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine (CAS No. 2649047-20-9): A Comprehensive Overview
Cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine (CAS No. 2649047-20-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique cyclopropyl and imidazoline moieties, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.
The chemical structure of cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine is defined by its cyclopropyl ring, which imparts rigidity and conformational constraints to the molecule. The imidazoline moiety, on the other hand, is known for its ability to interact with various biological targets, including receptors and enzymes. The combination of these structural features results in a compound with a high degree of specificity and potency.
Recent studies have highlighted the potential of cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine in the treatment of neurological disorders. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound can effectively modulate the activity of certain neurotransmitter receptors, such as serotonin and dopamine receptors. This modulation can have significant implications for the treatment of conditions such as depression, anxiety, and Parkinson's disease.
In addition to its neurological applications, cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine has also been investigated for its potential as an antiviral agent. Studies have demonstrated that this compound can inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). The mechanism of action appears to involve interference with viral entry into host cells and inhibition of viral protein synthesis.
The pharmacokinetic properties of cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine have been extensively studied to ensure its suitability for clinical use. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is rapidly absorbed following oral administration and has a relatively long half-life, which may facilitate once-daily dosing regimens.
Toxicity studies have also been conducted to evaluate the safety profile of cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine. These studies have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
The synthetic route for producing cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine has been optimized to ensure high yields and purity. The process typically involves several steps, including the formation of the cyclopropyl ring and the coupling with the imidazoline moiety. Advances in synthetic chemistry have made it possible to produce this compound on a large scale, which is crucial for its commercialization as a pharmaceutical product.
In conclusion, cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine (CAS No. 2649047-20-9) represents a promising candidate for various therapeutic applications due to its unique chemical structure and biological activities. Ongoing research continues to uncover new potential uses for this compound, making it an exciting area of focus in medicinal chemistry and pharmaceutical development.
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